2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one
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Overview
Description
2-Amino-6,7-dihydro-1H-cyclopenta[d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidine ring system. The presence of both amino and keto functional groups within its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydro-1H-cyclopenta[d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of cyclopentanone with guanidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-dihydro-1H-cyclopenta[d]pyrimidin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the cyclopenta[d]pyrimidine ring system.
Scientific Research Applications
2-Amino-6,7-dihydro-1H-cyclopenta[d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dihydro-1H-cyclopenta[d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The amino and keto groups within its structure allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar ring system but has different functional groups.
6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione: Another related compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 2-Amino-6,7-dihydro-1H-cyclopenta[d]pyrimidin-4(5H)-one lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3O/c8-7-9-5-3-1-2-4(5)6(11)10-7/h2,5H,1,3H2,(H3,8,9,10,11) |
InChI Key |
OTFPYBMYRBNKJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=C1)C(=O)NC(=N2)N |
Origin of Product |
United States |
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